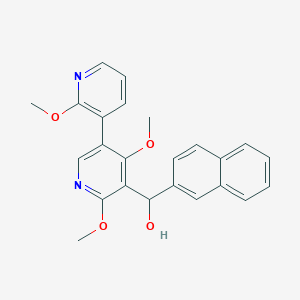![molecular formula C24H24O8 B3025979 (2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester CAS No. 1151509-01-1](/img/structure/B3025979.png)
(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrolactone V is a fungal metabolite that has been found in A. terreus and has antiprotozoal, antioxidant, and anticancer activities. It is active against the P. falciparum strain K1 (IC50 = 7.9 µg/ml) and L. amazonensis promastigotes (IC50 = 23.7 µM). Butyrolactone V (227 and 454.1 µM) is also active against adult S. mansoni worms. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH; ) and ABTS radicals with IC50 values of 20.7 and 3.7 µM, respectively, in cell-free assays. Butyrolactone V also inhibits proliferation of MDA-MB-231 and MCF-7 breast cancer cells (IC50s = 22.2 and 31.9 µM, respectively).
(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester is a natural product found in Aspergillus flavipes with data available.
Wissenschaftliche Forschungsanwendungen
- Butyrolactone V has drawn attention due to its potential as an anticancer agent. Research suggests that it may inhibit tumor growth and metastasis by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
- A specific γ-butyrolactone derivative (an indole-based compound) has demonstrated potent anti-inflammatory activity . Inhibition of cyclooxygenase-2 (COX-2) by this compound suggests its potential as an anti-inflammatory drug .
- Researchers have explored γ-butyrolactone-containing molecules for their antibiotic properties. For instance:
- Lactivicin (a natural product) and a bicyclic butyrolactone both exhibit strong inhibition of β-lactamase . These findings contribute to the development of novel antibiotics.
- Butyrolactone V scaffolds have been employed in the total synthesis of various natural products. By incorporating this moiety, chemists can access complex structures found in nature .
- Some γ-butyrolactones have been investigated for cardiovascular benefits. While not specific to Butyrolactone V, this class of compounds shows promise in treating heart diseases .
Anticancer Properties
Anti-Inflammatory Activity
Antibiotics Development
Total Synthesis of Natural Products
Cardiovascular Applications
Neuroprotective Effects
Wirkmechanismus
Target of Action
Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .
Mode of Action
Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.
Biochemical Pathways
The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .
Pharmacokinetics
The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .
Result of Action
The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .
Action Environment
The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .
Eigenschaften
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXYYYUKWBLFQH-MHECFPHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyrolactone V | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

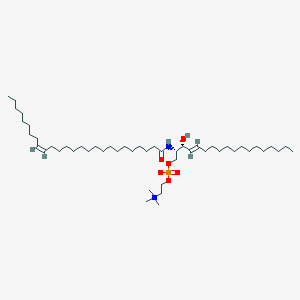
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
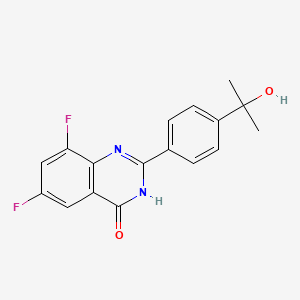
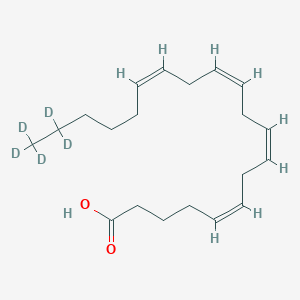


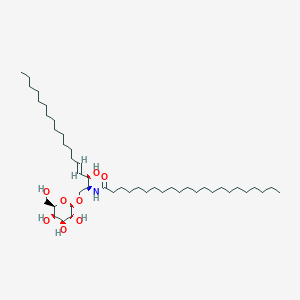
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

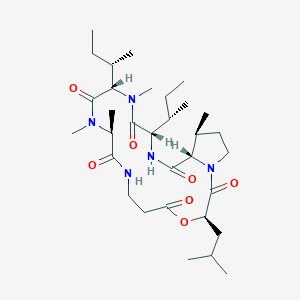

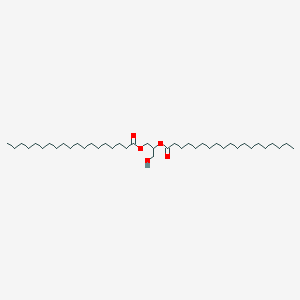
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
